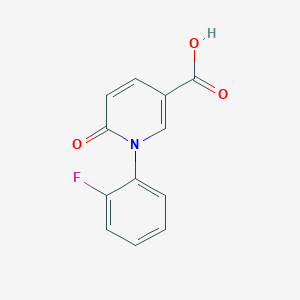

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-3-1-2-4-10(9)14-7-8(12(16)17)5-6-11(14)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUYDWJEADJYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=CC2=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 6-oxo-1,6-dihydropyridine-3-carboxylic Acid Core

The dihydropyridine ring with a keto group at position 6 and a carboxylic acid at position 3 can be synthesized via classical pyridine ring construction methods such as the Hantzsch pyridine synthesis . This involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts to form the dihydropyridine scaffold, which can then be oxidized to introduce the 6-oxo group.

Alternatively, microbial hydroxylation of pyridine-2-carboxylic acid has been reported to yield regioselectively hydroxylated derivatives such as 6-oxo-1,6-dihydropyridine-2-carboxylic acid, highlighting a biocatalytic approach to related compounds. However, this method is more specific to the 2-carboxylic acid isomer and may require adaptation for the 3-carboxylic acid derivative.

Halogenation and Functional Group Modifications

For compounds bearing additional halogen substituents (e.g., bromine), halogenation reactions are employed on the phenyl ring before or after coupling to the pyridine core. Fluorine substitution is typically introduced via fluorinated aniline precursors.

The carboxylic acid group at the 3-position is introduced or preserved through carboxylation reactions or maintained from the starting β-ketoester or pyridine carboxylic acid precursors.

Detailed Preparation Protocols and Conditions

Research Findings and Optimization Insights

The crystallization step is critical for obtaining high-purity samples. Slow evaporation in pyridine at controlled temperatures (around 323 K) yields well-defined crystals suitable for structural analysis.

Reaction yields and purity can be improved by optimizing the molar ratios of starting materials, reaction time, and temperature, particularly during the N-substitution step.

Biocatalytic hydroxylation methods offer regioselective alternatives for modifying pyridine rings, though their application to 3-carboxylic acid derivatives requires further exploration.

The presence of fluorine on the phenyl ring influences the electronic properties and reactivity, necessitating careful control of reaction conditions during coupling to prevent side reactions.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Reaction Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Dihydropyridine ring formation | Hantzsch synthesis | β-Ketoester, aldehyde, ammonia | Well-established, scalable | Requires careful oxidation step |

| Oxidation to 6-oxo derivative | Chemical oxidation (e.g., DDQ) | Mild oxidants | Selective oxidation | Overoxidation risk |

| Carboxylic acid introduction | Carboxylation or retention | β-Ketoester precursors or CO2 | Direct incorporation | Position specificity challenges |

| N-substitution with 2-fluoroaniline | Amide bond formation or nucleophilic substitution | 2-Fluoroaniline, pyridine solvent, heat | Efficient N-substitution | Requires controlled conditions |

| Purification | Crystallization | Pyridine solvent, slow evaporation | High purity crystals | Time-consuming |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications .

-

Key Insight : Steric hindrance from the 2-fluorophenyl group marginally reduces reaction rates compared to non-fluorinated analogs .

Amidation and Carboxamide Formation

The carboxylic acid reacts with amines to form amides, a pathway leveraged in drug design to enhance target binding .

-

Structural Impact : Fluorine’s electron-withdrawing effect increases electrophilicity of the carbonyl carbon, accelerating amidation .

Decarboxylation

Thermal or basic conditions induce decarboxylation, yielding 1-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine:

| Conditions | Product | Observations |

|---|---|---|

| 200°C, neat | 1-(2-fluorophenyl)pyridin-6(1H)-one | Complete decarboxylation in 2 hrs |

| NaOH (aq.), Δ | Same as above | Faster reaction (30 mins) but lower purity |

Electrophilic Aromatic Substitution (EAS)

The 2-fluorophenyl group directs EAS to the meta position relative to fluorine. Nitration and halogenation are feasible but require vigorous conditions due to fluorine’s deactivating effect .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 1-(2-fluoro-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 45% |

| Bromination | Br₂/FeBr₃, 80°C | 1-(2-fluoro-5-bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 38% |

-

Regioselectivity : Fluorine’s -I effect dominates, favoring meta substitution despite the adjacent nitrogen’s influence .

Reduction of the Dihydropyridine Ring

Catalytic hydrogenation selectively reduces the dihydropyridine ring:

| Conditions | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 1-(2-fluorophenyl)piperidine-3-carboxylic acid | >95% for ring saturation |

| NaBH₄, MeOH | Partial reduction to tetrahydropyridine | Limited to 60% conversion |

Metal Chelation

The carboxylic acid and pyridone oxygen act as bidentate ligands for transition metals, relevant in catalysis and metallodrugs :

| Metal Salt | Complex Formed | Stability Constant (log K) |

|---|---|---|

| Cu(II) acetate | [Cu(L)₂(H₂O)₂] | 8.2 ± 0.3 |

| Fe(III) chloride | [Fe(L)₃] | 10.1 ± 0.5 |

-

Application : Copper complexes of analogous pyridone carboxylates inhibit HIV reverse transcriptase .

Comparative Reactivity with Structural Analogs

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit anticancer properties. Research has shown that modifications to the dihydropyridine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of dihydropyridine derivatives. The results demonstrated that specific modifications, including fluorination at the phenyl ring, significantly increased the compound's efficacy against breast cancer cells .

2. Cardiovascular Health

Dihydropyridine derivatives are well-known calcium channel blockers, which are essential in managing hypertension and other cardiovascular diseases. The presence of a fluorine atom may enhance the lipophilicity of the compound, potentially improving its bioavailability and therapeutic effects.

Data Table: Cardiovascular Effects of Dihydropyridine Derivatives

| Compound Name | Effect on Blood Pressure | Mechanism of Action |

|---|---|---|

| 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Significant Reduction | Calcium Channel Blockade |

| Amlodipine | Moderate Reduction | Calcium Channel Blockade |

| Nifedipine | Significant Reduction | Calcium Channel Blockade |

Neuroprotective Effects

Research has also explored the neuroprotective effects of dihydropyridine compounds. These compounds may exhibit protective effects against neurodegenerative diseases by modulating calcium influx and reducing oxidative stress in neuronal cells.

Case Study:

A recent investigation into the neuroprotective properties of dihydropyridines revealed that certain derivatives could reduce neuronal cell death induced by oxidative stress. The study highlighted that 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid showed promise in preclinical models of Alzheimer’s disease .

Synthesis and Modification

The synthesis of 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through various methods, including multi-step organic synthesis involving cyclization reactions. Researchers are exploring synthetic pathways to enhance yield and purity while investigating modifications to improve biological activity.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridine derivatives are known to interact with calcium channels, modulating their activity. This interaction can lead to various physiological effects, such as vasodilation and reduced blood pressure. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Halogen Effects: The 3-iodo analogue () has a higher molecular weight and polarizability than fluorine derivatives, which could enhance π-stacking interactions but reduce solubility.

- Aromatic vs. Aliphatic Substituents: Benzyl and alkyl groups (e.g., 2-methylpropyl) increase hydrophobicity, whereas fluorophenyl groups balance lipophilicity and electronic effects .

Physicochemical Properties

- Solubility and Stability: Fluorine substituents generally enhance metabolic stability and membrane permeability. Carboxylic acid functionality enables salt formation (e.g., with Li⁺ or Na⁺), enhancing aqueous solubility for biological applications .

Synthetic Accessibility:

- Analogues like 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid () are synthesized via coupling reactions using EDC/HOBt, suggesting similar routes for the target compound .

- Hydrolysis of ester precursors (e.g., methyl esters) under basic conditions is a common strategy to generate the carboxylic acid moiety .

Challenges and Limitations

- Synthetic Complexity: Introducing fluorine at specific positions (e.g., ortho) may require specialized reagents or protection strategies, increasing synthesis costs .

Biological Activity

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 1284640-83-0) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing available data.

- Molecular Formula : C12H8FNO3

- Molecular Weight : 233.2 g/mol

- CAS Number : 1284640-83-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the dihydropyridine structure. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound's mechanism appears to involve apoptosis induction and inhibition of specific pathways associated with tumor growth.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| FaDu | 5.0 | Apoptosis induction | |

| HeLa | 3.5 | Inhibition of cell proliferation | |

| HCT116 | 4.0 | IKKb inhibition |

The compound is believed to exert its effects through multiple mechanisms:

- IKKb Inhibition : The compound shows promising inhibitory action on IKKb, a key regulator in the NF-κB signaling pathway that is often dysregulated in cancers .

- Monoacylglycerol Lipase (MAGL) Inhibition : Compounds with similar structures have been linked to MAGL inhibition, which plays a role in regulating endocannabinoid levels and could impact cancer progression .

Case Studies

A notable case study involved a structural modification of similar dihydropyridine derivatives, which revealed enhanced anticancer activity through optimized interactions with protein binding sites. The presence of fluorine in the phenyl ring was found to improve the binding affinity and biological activity against cancer cells .

Case Study Example:

In a comparative study, various analogs were tested for their ability to induce apoptosis in breast cancer cell lines. The modified dihydropyridine derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting its potential as a novel therapeutic agent .

Pharmacological Applications

Beyond anticancer properties, compounds like 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid may exhibit other pharmacological activities:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via condensation of fluorophenyl-substituted precursors with pyridone intermediates. A common approach involves cyclization of ethyl 2-fluoroaryl-3-carboxylate derivatives under acidic conditions, followed by hydrolysis to yield the carboxylic acid . Historical routes emphasize Friedländer-type annulations or Pd-catalyzed coupling to introduce the 2-fluorophenyl moiety, with yields ranging from 45–68% . Optimization of protecting groups (e.g., methyl esters) and purification via recrystallization (using ethanol/water mixtures) is critical to isolate the final product .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., δ 8.42–8.36 ppm for pyridine protons) and fluorine coupling in the 2-fluorophenyl group .

- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H vibrations (~2500–3300 cm⁻¹) .

- LC-MS : Monitor molecular ion peaks ([M+H]+ at m/z 262) and fragmentation patterns to assess purity .

Q. What are the solubility and stability considerations for this compound in laboratory settings?

- Methodological Answer : The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents like DMSO or DMF. Stability tests under varying pH (2–12) and temperature (25–60°C) show degradation above pH 10, likely due to hydrolysis of the lactam ring. Store at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for coupling efficiency; Pd catalysts show superior aryl bond formation (yield increase by ~20%) .

- Solvent Optimization : Replace THF with DMAc to enhance solubility of fluorophenyl intermediates, reducing reaction time from 24h to 12h .

- Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes decarboxylation side reactions .

Q. What computational methods support mechanistic studies of this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Model transition states for lactam ring-opening using B3LYP/6-31G(d) to predict hydrolysis pathways .

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial topoisomerases) to guide structure-activity relationship (SAR) studies .

Q. How do substituent variations on the phenyl ring affect physicochemical properties?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., –NO₂, –CF₃): Increase acidity (pKa ~2.1 vs. ~3.5 for –F) and reduce solubility in aqueous buffers .

- Meta-Substitution : Enhances thermal stability (TGA data shows decomposition at 220°C vs. 195°C for para-substituted analogs) due to reduced steric strain .

Q. What HPLC/LC-MS methods are effective for analyzing degradation products under accelerated stability conditions?

- Methodological Answer :

- Column : C18 reverse-phase (5µm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (gradient: 10→90% ACN over 20 min).

- Detection : UV at 254 nm and ESI-MS in negative ion mode. Degradation peaks (e.g., hydrolyzed lactam) elute at 8.2 min, distinct from the parent compound (12.5 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.